

# HSN748 molecular structure and chemical properties

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An In-depth Technical Guide to **HSN748**: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

HSN748 is a novel, patent-pending multi-kinase inhibitor developed by researchers at Purdue University with demonstrated potent activity against drug-resistant acute myeloid leukemia (AML).[1] As a nicotinamide analog of ponatinib, HSN748 was rationally designed to fit into the active site of drug-resistant mutants of FMS-like tyrosine kinase 3 (FLT3), a key driver of AML. [1] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of HSN748, including detailed experimental protocols and an examination of its impact on relevant signaling pathways.

## **Molecular Structure**

**HSN748** is a synthetic small molecule that was developed through the modification of the existing multi-kinase inhibitor, ponatinib. The core structural change involves the substitution of the benzamide moiety in ponatinib with a nicotinamide group.[2] This strategic alteration was guided by the three-dimensional atomic structure of FLT3 to enhance binding to drug-resistant mutants.[1]

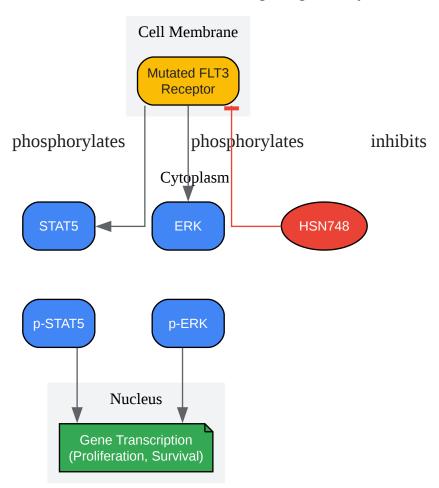
The chemical structure of **HSN748** is depicted in Figure 1.



Figure 1: Chemical Structure of **HSN748** 



### HSN748 Inhibition of FLT3 Signaling Pathway





# In Vitro Kinase Inhibition Assay Workflow Prepare 96-well plate with recombinant kinase and substrate Add serial dilutions of HSN748 Initiate reaction with ATP Incubate at room temperature Detect kinase activity (e.g., luminescence, fluorescence) Calculate IC50 values

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# References

• 1. 'Like a hand fitting into a glove': Purdue-engineered compound designed to treat drugresistant acute myeloid leukemia - News [purdue.edu]



- 2. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia
   PMC [pmc.ncbi.nlm.nih.gov]
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